2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid
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Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid and its analogues, like Hoechst 33258, are known for binding to the minor groove of double-stranded B-DNA. Their binding specificity lies in AT-rich sequences, and they have been widely used since the early 1970s as fluorescent DNA stains, providing access into cells for chromosome and nuclear staining and DNA content analysis in plant cell biology. These compounds also find utility as radioprotectors and topoisomerase inhibitors, making them a starting point for rational drug design and models for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Potential in Antioxidant and Anti-inflammatory Applications
POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies
- Benzofused thiazole analogues, similar in structure to this compound, have demonstrated potential as antioxidants and anti-inflammatory agents. The in vitro study of synthesized benzofused thiazole derivatives showcased significant antioxidant activity against reactive species, indicating that these compounds might serve as templates for the development of new therapeutic agents (Raut et al., 2020).
Synthesis of Novel CNS Acting Drugs
Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs
- A literature review indicated that compounds containing thiazole, similar to this compound, might serve as lead molecules for synthesizing compounds with potential CNS activity. These compounds may exhibit effects ranging from depression to euphoria to convulsion, highlighting their potential in CNS drug development (Saganuwan, 2017).
Potential as Bioactive Compounds
Synthesis and Biological Activity of Azolylthioacetic Acids
- Compounds related to this compound, specifically derivatives of azolylthioacetic acids, have demonstrated a wide range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. This diversity in biological effects emphasizes the potential of these compounds in the search for new bioactive substances (Chornous et al., 2016).
Catalytic Applications in Organic Chemistry
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry
- While not directly related to this compound, it's noteworthy that compounds like L-proline, which acts as a bifunctional catalyst (organo-catalyst), catalyze various asymmetric syntheses, highlighting the importance of catalytic activity in the development of bioactive compounds and pharmaceuticals. Such catalysts are crucial for synthesizing different heterocyclic skeletons that constitute over 60% of drugs and agrochemicals (Thorat et al., 2022).
Safety and Hazards
Future Directions
The compound’s use as a rigid linker in PROTAC development suggests that it may play a role in the future of targeted protein degradation therapies . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)16-6-4-15(5-7-16)11-14-9(8-21-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSFMUBALWPCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.